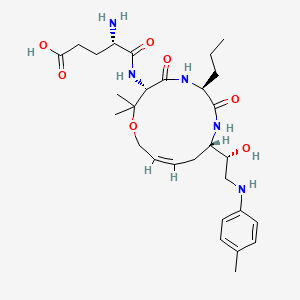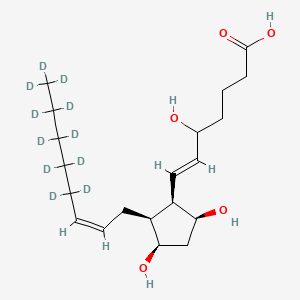
Lidocaine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lidocaine-d6 Hydrochloride, also known as Lignocaine-d6 Hydrochloride, is a deuterated form of Lidocaine Hydrochloride. It is a local anesthetic and antiarrhythmic agent used in various medical and scientific applications. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and drug metabolism research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine-d6 Hydrochloride typically involves the deuteration of Lidocaine Hydrochloride. The process begins with the preparation of Lidocaine, which is synthesized from 2,6-dimethylaniline and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to produce Lidocaine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is particularly critical and requires specialized equipment and expertise.
Análisis De Reacciones Químicas
Types of Reactions
Lidocaine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Lidocaine to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted Lidocaine derivatives .
Aplicaciones Científicas De Investigación
Lidocaine-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Lidocaine in various formulations.
Biology: Employed in studies investigating the effects of local anesthetics on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Lidocaine.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems
Mecanismo De Acción
Lidocaine-d6 Hydrochloride exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The compound also stabilizes the cardiac membrane by blocking sodium channels in the heart, making it effective as an antiarrhythmic agent .
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d6 Hydrochloride.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action.
Mepivacaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise measurements of its absorption, distribution, metabolism, and excretion .
Propiedades
Fórmula molecular |
C14H23ClN2O |
|---|---|
Peso molecular |
276.83 g/mol |
Nombre IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i3D3,4D3; |
Clave InChI |
IYBQHJMYDGVZRY-SKCUOGQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN(CC)CC.Cl |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)













